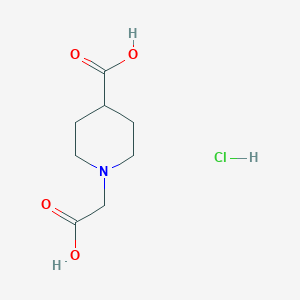
(2-Phenoxy-1,3-thiazol-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Phenoxy-1,3-thiazol-4-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a thiazole ring, which is further substituted with a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenoxy-1,3-thiazol-4-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the recycling of catalysts and solvents to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2-Phenoxy-1,3-thiazol-4-yl)boronic acid can undergo several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to form the corresponding borane.
Substitution: The phenoxy and thiazole groups can participate in various substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce various functional groups onto the phenoxy or thiazole rings.
Scientific Research Applications
(2-Phenoxy-1,3-thiazol-4-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Phenoxy-1,3-thiazol-4-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of the thiazole and phenoxy groups.
Thiazole-4-boronic acid: A boronic acid with a thiazole ring, but lacking the phenoxy group.
(2-Phenoxy-1,3-thiazol-4-yl)boronic acid MIDA ester: A derivative of this compound with a MIDA protecting group.
Uniqueness
This compound is unique due to the combination of its boronic acid group with the phenoxy and thiazole moieties.
Properties
IUPAC Name |
(2-phenoxy-1,3-thiazol-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO3S/c12-10(13)8-6-15-9(11-8)14-7-4-2-1-3-5-7/h1-6,12-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMZEDJCWWLALK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC(=N1)OC2=CC=CC=C2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-2-(2-oxo-1,4-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide](/img/structure/B7952319.png)
![2-(2-oxo-1,4-dihydroimidazo[1,2-a]benzimidazol-1-yl)-N-propylacetamide](/img/structure/B7952323.png)


![(6-Methoxyimidazo[1,2-a]pyridin-2-yl)boronic acid](/img/structure/B7952348.png)
![[2-(4-Cyanophenoxy)ethyl]boronic acid](/img/structure/B7952353.png)
![{4-[(1E)-2-Cyanoeth-1-en-1-yl]-3-fluorophenyl}boronic acid](/img/structure/B7952361.png)


![[3-Fluoro-2-(piperidin-1-ylmethyl)phenyl]boronic acid](/img/structure/B7952392.png)
![[2-(2,5-Dimethylpyrrol-1-yl)phenyl]boronic acid](/img/structure/B7952401.png)
![[5-(5-Propyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid](/img/structure/B7952406.png)
![(5-Cyano-1-propyl-1H-benzo[d][1,2,3]triazol-7-yl)boronic acid](/img/structure/B7952408.png)
